2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
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Description
2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C27H23Cl2N3O4S and its molecular weight is 556.46. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Electrophysiological Activity
Compounds with similar complex structures have been synthesized and evaluated for their cardiac electrophysiological activity. For example, research on N-substituted imidazolylbenzamides and benzene-sulfonamides revealed that certain compounds exhibited potency in vitro comparable to known class III agents, indicating potential applications in addressing cardiac arrhythmias (Morgan et al., 1990).
Crystal Structure Analysis
The crystal structure analysis of compounds like tolylfluanid, a known fungicide, provides insights into molecular interactions and stability, which are crucial for designing molecules with specific properties and activities (Cho et al., 2014).
Biological Studies
The study of derivatives such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones showcases the synthesis, characterization, and in vitro biological activities against bacterial strains, indicating potential antimicrobial applications (Karanth et al., 2019).
Anti-acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has explored anti-acetylcholinesterase (anti-AChE) activity, with certain derivatives showing promising results, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antitumor and Antibacterial Agents
Compounds such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase (TS), demonstrating antitumor and antibacterial properties. This highlights the role of synthetic chemistry in developing new therapeutic agents (Gangjee et al., 1996).
properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23Cl2N3O4S/c28-17-5-7-19(21(29)13-17)27(34)30-9-10-32-15-25(20-3-1-2-4-22(20)32)37-16-26(33)31-18-6-8-23-24(14-18)36-12-11-35-23/h1-8,13-15H,9-12,16H2,(H,30,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFBWEQUVHFKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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